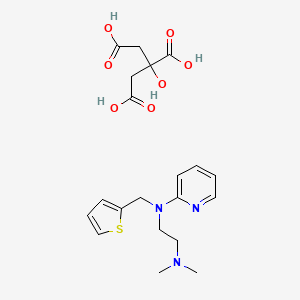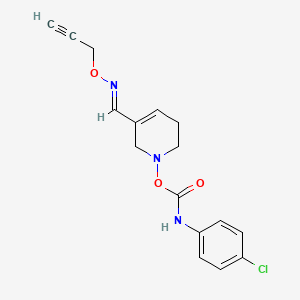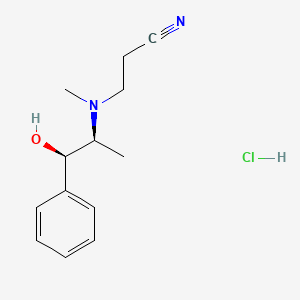
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a hydroxy group, a phenylethyl group, and a propiononitrile group
Méthodes De Préparation
The synthesis of (R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride involves several steps. The synthetic routes typically include the following steps:
Formation of the hydroxy group: This step involves the introduction of a hydroxy group into the molecule. This can be achieved through various methods, such as the oxidation of an alcohol or the reduction of a carbonyl compound.
Introduction of the phenylethyl group: This step involves the addition of a phenylethyl group to the molecule. This can be done through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the propiononitrile group: This step involves the introduction of a propiononitrile group into the molecule. This can be achieved through a nucleophilic substitution reaction, where a nitrile group is introduced into the molecule.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group in the compound can be oxidized to form a carbonyl compound. Common reagents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile group in the compound can be reduced to form an amine. Common reagents for this reaction include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The phenylethyl group in the compound can undergo substitution reactions. Common reagents for this reaction include alkyl halides and Lewis acid catalysts.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various chemical reactions.
Biology: This compound is used in the study of biological processes and pathways. It is also used as a tool to investigate the function of specific proteins and enzymes.
Medicine: This compound has potential therapeutic applications. It is being investigated for its potential use in the treatment of various diseases and conditions.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with specific proteins and enzymes, affecting their function. The phenylethyl group can interact with aromatic residues in proteins, affecting their structure and function. The nitrile group can undergo nucleophilic addition reactions, forming covalent bonds with specific molecular targets.
Comparaison Avec Des Composés Similaires
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride can be compared with other similar compounds, such as:
- (R(R,S))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile**: This compound lacks the monohydrochloride group, which affects its solubility and reactivity.
- (R(R,S))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile dihydrochloride**: This compound has two hydrochloride groups, which affects its solubility and reactivity.
- (R(R,S))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile sulfate**: This compound has a sulfate group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it unique chemical and biological properties.
Propriétés
Numéro CAS |
40658-23-9 |
|---|---|
Formule moléculaire |
C13H19ClN2O |
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylamino]propanenitrile;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11(15(2)10-6-9-14)13(16)12-7-4-3-5-8-12;/h3-5,7-8,11,13,16H,6,10H2,1-2H3;1H/t11-,13-;/m0./s1 |
Clé InChI |
YLGLHYLEACVXHP-JZKFLRDJSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCC#N.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N(C)CCC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
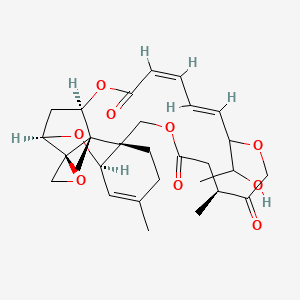

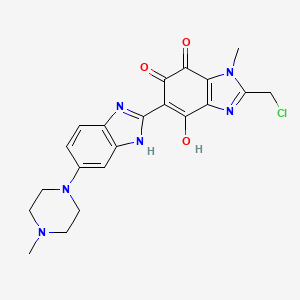


![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)

![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
